N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide
CAS No.: 2034258-76-7
Cat. No.: VC6912692
Molecular Formula: C23H25NO4S
Molecular Weight: 411.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034258-76-7 |
|---|---|
| Molecular Formula | C23H25NO4S |
| Molecular Weight | 411.52 |
| IUPAC Name | N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C23H25NO4S/c25-23(19-9-2-1-3-10-19,20-13-15-28-16-14-20)17-24-29(26,27)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,20,24-25H,13-17H2 |
| Standard InChI Key | JXEUMUFSGWLSLN-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide, reflects its multicomponent architecture:
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Naphthalene-1-sulfonamide: A bicyclic aromatic system with a sulfonamide group at position 1.
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2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl: A tertiary alcohol substituent featuring a tetrahydropyran ring (oxan-4-yl) and a phenyl group bonded to the same carbon atom.
The stereochemistry of the hydroxy and oxan-4-yl groups is critical for its biological interactions. Molecular modeling of analogous compounds suggests that the tetrahydropyran ring adopts a chair conformation, while the phenyl group occupies an equatorial position to minimize steric strain .
Synthetic Pathways and Optimization
Key Reaction Steps
The synthesis typically involves a multi-step sequence:
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Sulfonylation: Naphthalene-1-sulfonyl chloride reacts with 2-amino-2-(oxan-4-yl)-2-phenylethanol under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
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Protection/Deprotection: The hydroxy group may be protected (e.g., as a tert-butyldimethylsilyl ether) during sulfonylation to prevent side reactions .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.
Industrial Scalability
Continuous flow reactors enhance yield (up to 78%) and reduce reaction times compared to batch processes. A representative protocol is outlined below:
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (sulfonylation step) |
| Solvent | Dichloromethane/water biphasic system |
| Catalyst | Triethylamine (2.5 equiv) |
| Reaction Time | 4–6 hours |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but susceptible to oxidative degradation at the hydroxy group upon prolonged UV exposure.
Spectroscopic Data
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IR (KBr): 3260 cm (O–H stretch), 1320 cm (S=O asymmetric), 1150 cm (S=O symmetric).
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H NMR (400 MHz, CDCl): δ 8.45 (d, 1H, naphthalene H8), 7.90–7.30 (m, 10H, aromatic), 4.10 (m, 1H, oxan-4-yl), 3.65 (s, 1H, OH) .
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous sulfonamides exhibit inhibitory activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. Docking studies suggest the oxan-4-yl group occupies the hydrophobic pocket of CA-IX, while the sulfonamide interacts with the zinc ion .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual hydrophobicity (naphthalene) and polarity (sulfonamide) make it a candidate for:
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Prodrug formulations: Esterification of the hydroxy group improves bioavailability .
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Polymer-bound catalysts: Immobilized derivatives facilitate asymmetric synthesis .
Environmental Impact
Sulfonamide residues are persistent in aquatic systems. Biodegradation studies using Pseudomonas putida show 60% degradation within 14 days under aerobic conditions.
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